6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine

Physicochemical profiling Aqueous solubility LogP comparison

6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine (CAS 7229-00-7) is a fused bicyclic heterocycle (C₅H₆N₆, MW 150.14 g/mol) comprising a [1,2,4]triazole ring ortho-condensed to a pyridazine ring with a hydrazino (-NHNH₂) substituent at the 6-position. The compound is classified under ChEMBL ID CHEMBL1531088 and is primarily supplied as the hydrate form (MW 168.16) at purities of 95% (Fluorochem, AKSci) to 98%+ (Leyan).

Molecular Formula C5H6N6
Molecular Weight 150.14 g/mol
CAS No. 7229-00-7
Cat. No. B1308469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine
CAS7229-00-7
Molecular FormulaC5H6N6
Molecular Weight150.14 g/mol
Structural Identifiers
SMILESC1=CC2=NN=CN2N=C1NN
InChIInChI=1S/C5H6N6/c6-8-4-1-2-5-9-7-3-11(5)10-4/h1-3H,6H2,(H,8,10)
InChIKeyKHYHMEVBVZNXLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine (CAS 7229-00-7): Core Scaffold Identity, Supplier-Grade Specifications, and Procurement-Relevant Physicochemical Baseline


6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine (CAS 7229-00-7) is a fused bicyclic heterocycle (C₅H₆N₆, MW 150.14 g/mol) comprising a [1,2,4]triazole ring ortho-condensed to a pyridazine ring with a hydrazino (-NHNH₂) substituent at the 6-position [1]. The compound is classified under ChEMBL ID CHEMBL1531088 and is primarily supplied as the hydrate form (MW 168.16) at purities of 95% (Fluorochem, AKSci) to 98%+ (Leyan) . Key computed physicochemical properties include XLogP3-AA of -0.7, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 5, indicating substantial polarity relative to non-hydrazino analogs in the triazolo[4,3-b]pyridazine series [1]. The experimentally determined melting point is 222–223 °C .

Why 6-Chloro, 6-Amino, and 6-Methyl [1,2,4]Triazolo[4,3-b]pyridazine Analogs Cannot Substitute for the 6-Hydrazino Derivative in Synthesis-Driven Procurement Workflows


Within the [1,2,4]triazolo[4,3-b]pyridazine series, substitution at the 6-position dictates both physicochemical behavior and downstream synthetic utility. The 6-hydrazino compound possesses a terminal primary amine nucleophile (pKa ~1.12 predicted) and a secondary amine within the hydrazino group, enabling condensation with aldehydes/ketones to form hydrazones—a reactivity profile entirely absent in the 6-chloro (CAS 28593-24-0; LogP 0.52–0.78, electrophilic at C6) [1], 6-amino (CAS 19195-46-1; only one NH₂ terminus, no N–N bond), and 6-methyl (CAS 18591-78-1; chemically inert at C6) analogs [2]. The hydrazino group also serves as the obligatory precursor for oxidative cyclization cascades that assemble additional fused heterocycles (e.g., tetrazolo[4,5-b]pyridazines, triazolo-thiadiazines), a transformation documented across multiple independent synthetic methodology studies [3][4]. Furthermore, the XLogP3 of -0.7 confers approximately 1.2–1.5 log-unit higher hydrophilicity than the 6-chloro analog, which directly impacts solubility-limited assay performance, chromatographic retention, and formulation compatibility in biological screening cascades [1]. Generic substitution with any 6-non-hydrazino analog therefore breaks the specific condensation–cyclization synthetic pathway required for generating most functionalized triazolo[4,3-b]pyridazine libraries.

Quantitative Comparator-Anchored Evidence for Selection of 6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine Over Closest Analogs


Hydrophilicity Advantage: XLogP3-AA of -0.7 vs. 6-Chloro Analog (LogP 0.52–0.78) Confers Superior Aqueous Solubility for Biological Assay Compatibility

The target compound 6-hydrazino[1,2,4]triazolo[4,3-b]pyridazine has a computed XLogP3-AA of -0.7 [1]. By contrast, the 6-chloro analog (CAS 28593-24-0, the most common alternative building block) has an experimentally derived ACD/LogP of 0.52 and a computed LogP of 0.78 . This represents a ΔLogP of 1.22–1.48 log units, corresponding to a theoretical ~10- to 30-fold difference in octanol–water partition coefficient. The higher polarity of the hydrazino derivative translates to substantially better aqueous solubility, which is critical for homogeneous biological assay conditions, HPLC method development with aqueous mobile phases, and reduced nonspecific binding to assay plasticware.

Physicochemical profiling Aqueous solubility LogP comparison

Synthetic Utility Differentiation: The 6-Hydrazino Group Is the Obligatory Functional Handle for Hydrazone Formation and Subsequent Oxidative Cyclization Cascade—A Reactivity Profile Absent in 6-Chloro, 6-Amino, and 6-Methyl Analogs

The 6-hydrazino group enables a two-step diversification sequence: (i) condensation with aldehydes or ketones to yield hydrazone intermediates, followed by (ii) oxidative cyclization using Me₄NBr/Oxone, nitrobenzene, or Br₂/NaOAc systems to construct 3-substituted [1,2,4]triazolo[4,3-b]pyridazine libraries [1][2]. This reactivity is mechanistically prohibited in the 6-chloro analog (nucleophilic aromatic substitution only, requires harsh conditions), the 6-amino analog (lacks the N–N bond needed for cyclization), and the 6-methyl analog (no reactive functionality at C6) [3]. The hydrazino compound has been employed as a building block for generating 3-substituted alanines, C-nucleosides, polyols, and terpene-functionalized triazolopyridazines, with typical two-step yields of 60–85% for the condensation–cyclization sequence [4]. In a specific application, the 6-chloro-3-methyl derivative was itself synthesized from 3-chloro-6-hydrazinopyridazine via the hydrazino → triazolo cyclization, demonstrating the intermediacy of the hydrazino functionality [5].

Diversity-oriented synthesis Hydrazone chemistry Oxidative cyclization

Class-Level Biological Activity: Triazolo[4,3-b]pyridazine Scaffold Demonstrates Micromolar to Sub-Micromolar Potency Across Multiple Therapeutic Targets—Providing a Validated Starting Point That Non-Fused or Incorrectly Substituted Analogs Cannot Replicate

The [1,2,4]triazolo[4,3-b]pyridazine core scaffold has been validated across multiple independent target classes. A derivative (compound 4g) demonstrated dual c-Met/Pim-1 inhibition with IC₅₀ values of 0.163 ± 0.01 µM (c-Met) and 0.283 ± 0.01 µM (Pim-1), with a mean GI% of 55.84% across 60 cancer cell lines [1]. In the bromodomain field, triazolo[4,3-b]pyridazine derivatives showed BD1 IC₅₀ values ranging from 5.7 to 25.2 µM (compounds 5, 6, 12, 14) in AlphaScreen assays [2]. For antiparasitic applications, a structurally optimized triazolo[4,3-b]pyridazine derivative (compound 23) achieved an IC₅₀ of 1.9 ± 0.1 µM against Leishmania donovani promastigotes, representing a 62-fold improvement over the initial hit STOCK6S-84928 (IC₅₀ = 118.3 µM) [3]. Critically, a hydrazone derivative directly derived from the 6-hydrazino compound—N-[1-Pyridin-2-yl-eth-(E)-ylidene]-N′-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-hydrazine—showed IC₅₀ = 57.1 µM against RecBCD enzyme (E. coli), confirming that derivatization of the 6-hydrazino handle yields biologically active compounds [4]. Non-fused pyridazine analogs (e.g., 3-hydrazinopyridazine) and 6-chloro/6-methyl congeners lack this multi-target activity profile because they either cannot access the fused triazolopyridazine geometry or cannot be further diversified at C6.

Kinase inhibition Bromodomain inhibition Antiparasitic activity

Regiochemical Specificity: 6-Hydrazino Substitution Directs Cyclization to [4,3-b] Fusion Regioisomer While 3-Hydrazino Substitution Yields Alternative Ring Topologies—Incorrect Isomer Procurement Leads to Divergent SAR Outcomes

The position of the hydrazino group on the pyridazine ring critically determines the regiochemical outcome of cyclization reactions. 6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine (target compound) bears the hydrazino group at the pyridazine 6-position, which directs further annulation specifically to the [4,3-b]-fused triazolopyridazine system. By contrast, 3-hydrazinopyridazine derivatives cyclize to form the isomeric [1,2,4]triazolo[4,3-b]pyridazine system bearing substituents at position 3 rather than position 6, leading to fundamentally different substitution vectors and SAR outcomes [1][2]. The patent literature explicitly distinguishes between 6-hydrazinopyridazine and 3-hydrazinopyridazine intermediates, noting that the 6-hydrazino isomer is required for preparing 6-amino-s-triazolo[4,3-b]pyridazines with antidepressant and anti-inflammatory activity in vivo (mouse hypothermia antagonism at 25.6 mg/kg parenteral; rat carrageenan edema model at 82 mg/kg oral) [3]. A 2019 cytotoxicity study further confirmed that 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines—prepared from 6-chloro-3-hydrazinopyridazine precursors—exhibited IC₅₀ values of ~1.14–5.66 µM against leukemia cell lines, demonstrating that the position of the reactive handle dictates the biological profile of the resulting derivatives [4].

Regiochemistry Cyclization selectivity Isomeric purity

Commercial Purity and Hydrate Form Consistency: Supplier-Specification Analysis Across Vendors Reveals 95–98%+ Purity with Defined Hydrate Stoichiometry—Critical for Reproducible Stoichiometric Calculations in Multi-Step Synthesis

The 6-hydrazino compound is commercially available from multiple independent suppliers with documented purity ranges. Fluorochem supplies the hydrate form (F360920) at 95.0% purity (MW 168.16 for C₅H₈N₆O) . Leyan specifies 98%+ purity for the same compound . AKSci lists 95% minimum purity for the anhydrous form (MW 150.14) . This multi-vendor availability at defined purity levels contrasts with several close analogs: 6-hydrazino-3-methyl[1,2,4]triazolo[4,3-b]pyridazine (CAS not fully standardized; limited commercial availability) and 8-hydrazino-6-methyl[1,2,4]triazolo[4,3-b]pyridazine (CAS 89533-53-9; specialty chemical, fewer suppliers) . The consistent specification of the hydrate form across major vendors enables accurate stoichiometric calculations without batch-to-batch correction for variable water content—a procurement risk factor that is poorly controlled for less widely stocked analogs. The experimentally determined melting point of 222–223 °C provides a simple identity and purity verification check (sharp melting range) that the 6-chloro analog (lower melting solid) and 6-amino analog (m.p. 283–285 °C) do not share .

Vendor qualification Purity specification Hydrate form characterization

Procurement-Anchored Application Scenarios for 6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine Based on Verified Differentiation Evidence


Medicinal Chemistry Library Synthesis: Generation of 3-Substituted [1,2,4]Triazolo[4,3-b]pyridazine Libraries via Hydrazone Condensation–Oxidative Cyclization

The 6-hydrazino compound serves as the essential starting material for synthesizing diverse 3-substituted [1,2,4]triazolo[4,3-b]pyridazine libraries. The two-step sequence—condensation with commercially available aldehydes (1.1 eq, EtOH, 60 °C, 0.5 h) followed by oxidative cyclization (Me₄NBr/Oxone or nitrobenzene)—yields 3-aryl/heteroaryl/alkyl triazolopyridazines in 60–85% overall yield [1][2]. This pathway has been validated for generating 15–27 compound libraries with demonstrated biological activity against kinase (c-Met IC₅₀ = 0.163 µM), bromodomain (BD1 IC₅₀ = 5.7–25.2 µM), and antiparasitic (LdSMT IC₅₀ = 1.9 µM) targets [3][4][5]. The 6-chloro analog cannot access this chemistry without prior hydrazinolysis, adding a synthetic step and reducing overall yield. Researchers should procure the hydrate form (MW 168.16) for accurate stoichiometric calculations and verify identity by melting point (222–223 °C).

Kinase Inhibitor Lead Optimization: Dual c-Met/Pim-1 and BRD4 Bromodomain Programs Leveraging the Triazolo[4,3-b]pyridazine Pharmacophore

For teams pursuing c-Met, Pim-1, or BRD4 bromodomain inhibition programs, 6-hydrazino[1,2,4]triazolo[4,3-b]pyridazine provides the validated core scaffold with the C6-hydrazino handle positioned for rapid SAR exploration. The BRD4 BD1 crystal structures of four triazolo[4,3-b]pyridazine inhibitors have been solved, revealing conserved water-mediated interactions with Pro82 and Asn140 in the Kac binding pocket, providing a structural basis for rational design [1]. Compound 4g from the c-Met/Pim-1 series achieved sub-micromolar dual inhibition (IC₅₀ = 0.163 µM and 0.283 µM) with a 29.61-fold apoptosis induction over control and favorable predicted drug-like properties [2]. The hydrazino compound's relatively low lipophilicity (XLogP3 = -0.7) is advantageous for maintaining ligand efficiency and solubility during lead optimization, compared to the more lipophilic 6-chloro starting material (LogP = 0.52–0.78) which would push early leads toward higher logP and potential developability liabilities [3].

Antiparasitic Drug Discovery: Leishmania donovani Sterol Methyltransferase (LdSMT) Inhibitor Development Starting from the Triazolopyridazine Scaffold

The triazolo[4,3-b]pyridazine scaffold has been validated as an LdSMT inhibitor chemotype, with compound 23 achieving an IC₅₀ of 1.9 ± 0.1 µM against L. donovani promastigotes—a 62-fold improvement over the initial screening hit (STOCK6S-84928, IC₅₀ = 118.3 µM) [1]. Structure–activity relationship studies on 21 synthesized analogs identified key pharmacophoric elements including the ortho-difluorophenyl group and triazolopyridine moieties. The 6-hydrazino compound serves as the gateway intermediate for installing diverse C3 substituents via the hydrazone–cyclization pathway, enabling systematic SAR exploration around this validated antileishmanial chemotype. Researchers should note that 3-hydrazinopyridazine regioisomers would direct synthesis toward an alternative substitution pattern not represented in the published SAR, potentially leading to inactive compounds [2].

Chemical Biology Tool Compound Generation: Synthesis of Affinity Probes and Fluorescent Conjugates via the 6-Hydrazino Reactive Handle

The terminal primary amine of the 6-hydrazino group provides a unique, chemoselective attachment point for biotin, fluorophores, or photoaffinity labels that is distinct from the reactivity of 6-amino (single NH₂ terminus) or 6-chloro (electrophilic) analogs. The hydrazone linkage formed upon condensation with functionalized aldehydes/ketones is stable under physiological conditions yet can be designed for controlled release in specific cellular environments. The 6-hydrazino compound's relatively high aqueous compatibility (XLogP3 = -0.7, 5 hydrogen bond acceptors, 2 donors) facilitates post-conjugation purification by reverse-phase HPLC and reduces aggregation artifacts in cellular assays compared to more lipophilic conjugates prepared from the 6-chloro scaffold [1][2]. This application is directly relevant to chemoproteomics, target identification, and cellular imaging studies where the triazolo[4,3-b]pyridazine scaffold has shown confirmed target engagement across multiple protein classes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.